molecular formula C22H19NO2 B8461185 5-dibenzylamino-3H-isobenzofuran-1-one CAS No. 612851-04-4

5-dibenzylamino-3H-isobenzofuran-1-one

Cat. No. B8461185
Key on ui cas rn: 612851-04-4
M. Wt: 329.4 g/mol
InChI Key: XTBWCOJMBPEZTE-UHFFFAOYSA-N
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Patent
US07060844B2

Procedure details

A mixture of 5-amino-2-benzofuran-1(3H)-one (100 mg, 0.67 mmol), benzyl bromide (319 μl, 2.68 mmol), and diisopropylethylamine (350 μl, 2.01 mmol) in THF (2.0 ml) was heated at 50° C. for 65 hours. The reaction was partitioned between water and EtOAc. The organic layer was washed with water, brine, dried with Na2SO4 and rotary evaporated. The yellow oil was triturated at room temperature with 10% EtOAc/hexane and then chromatographed (20% to 40% EtOAc/hexane gradient) to give 5-dibenzylamino-3H-isobenzofuran-1-one as a white solid (136 mg, 31%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
319 μL
Type
reactant
Reaction Step One
Quantity
350 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[CH:3]=1.[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH:20](N(C(C)C)CC)([CH3:22])[CH3:21].[CH2:29]1[CH2:33]O[CH2:31][CH2:30]1>>[CH2:12]([N:1]([CH2:31][C:30]1[CH:22]=[CH:20][CH:21]=[CH:33][CH:29]=1)[C:2]1[CH:3]=[C:4]2[C:5](=[CH:10][CH:11]=1)[C:6](=[O:9])[O:7][CH2:8]2)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=CC2=C(C(OC2)=O)C=C1
Name
Quantity
319 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
350 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between water and EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4 and rotary evaporated
CUSTOM
Type
CUSTOM
Details
The yellow oil was triturated at room temperature with 10% EtOAc/hexane
CUSTOM
Type
CUSTOM
Details
chromatographed (20% to 40% EtOAc/hexane gradient)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C=1C=C2COC(C2=CC1)=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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